molecular formula C15H13BrN4OS B2908210 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide CAS No. 2034340-35-5

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide

Cat. No.: B2908210
CAS No.: 2034340-35-5
M. Wt: 377.26
InChI Key: IDVISCKDKMUKAY-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide is a synthetic small molecule characterized by a hybrid structure combining three key moieties: a 5-bromonicotinamide core, a thiophen-3-yl group, and a 1H-pyrazol-1-yl substituent. Its synthesis likely involves multi-step organic reactions, including nucleophilic substitutions or coupling strategies, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

5-bromo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4OS/c16-13-6-12(7-17-8-13)15(21)18-9-14(11-2-5-22-10-11)20-4-1-3-19-20/h1-8,10,14H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVISCKDKMUKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Structural Overview

The compound features a unique combination of heterocyclic structures, primarily consisting of:

  • Pyrazole : A five-membered ring with two nitrogen atoms.
  • Thiophene : A five-membered ring containing sulfur.
  • Bromonicotinamide : A derivative of nicotinic acid with a bromine substituent.

This structural diversity contributes to its varied biological activities, which are explored in the following sections.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on benzofuran–pyrazole derivatives have shown broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial and fungal strains .

CompoundMIC (µg/mL)Activity Type
Compound 99.80DNA gyrase B inhibition
Compound 11d20Antimicrobial

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been extensively studied. Notably, some compounds demonstrated DPPH scavenging percentages between 84.16% and 90.52%, indicating strong radical scavenging capabilities . This suggests that this compound may possess similar antioxidant properties.

Anti-inflammatory Effects

In vitro studies have shown that pyrazole derivatives can exhibit significant anti-inflammatory effects. For example, certain compounds demonstrated HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . This indicates potential applications in treating inflammatory conditions.

Synthesis and Evaluation

A review of recent developments in the synthesis of pyrazole derivatives highlights their promising biological activities . For instance, the synthesis of this compound can be achieved through various methods, enhancing its pharmacological profile.

In Silico Studies

Computational studies have also been employed to predict the biological activity of this compound. Molecular docking studies suggest that the compound may interact effectively with targets involved in various disease pathways, including antimicrobial resistance mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of heterocyclic and halogenated groups. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Applications/Properties Reference
Target Compound 5-Bromonicotinamide - Thiophen-3-yl
- 1H-Pyrazol-1-yl
Potential bioactivity (inferred)
N-[2-(Thiophen-3-yl)ethyl]piperazinyl quinolones Quinolone - Thiophen-3-yl ethyl
- Piperazine
Antibacterial activity
PT-ADA-PPR (Coordination Polymer) Polythiophene-Adamantane - Ethoxy chains
- Porphyrin groups
Dual-color lysosome imaging
5-Chloro-2-thienyl derivatives Varied (e.g., quinolones) - Thiophen-2-yl
- Halogens (Cl, Br)
Antimicrobial/antifungal activity

Key Comparative Analysis

Heterocyclic Diversity: The target compound incorporates both pyrazole and thiophene rings, whereas N-[2-(thiophen-3-yl)ethyl]piperazinyl quinolones feature a thiophene-piperazine-quinolone architecture . PT-ADA-PPR uses thiophene-ethoxy chains for polymer flexibility and porphyrins for optical properties, highlighting the versatility of thiophene in diverse applications .

This contrasts with 5-chloro-2-thienyl derivatives, where chlorine’s smaller size and electronegativity may alter target interactions .

Synthetic Complexity :

  • The target compound’s synthesis likely parallels methods for PT-ADA-PPR , which employs multi-step coupling and polymerization. However, bromonicotinamide introduction may require halogen-specific steps (e.g., bromination or Pd-catalyzed cross-couplings) absent in simpler thiophene-ethyl derivatives .

Research Implications and Limitations

The absence of direct pharmacological or physicochemical data for the target compound necessitates cautious extrapolation from structural analogs. The SHELX software suite, widely used for crystallographic refinement, could aid in resolving its 3D structure and intermolecular interactions .

Q & A

Q. What are the common synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide, and how can its purity be validated?

The compound is synthesized via multi-step reactions, including:

  • Amide bond formation : Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to link the pyrazole-thiophene ethylamine moiety to 5-bromonicotinic acid .
  • Heterocyclic assembly : Pyrazole and thiophene rings are constructed through cyclization reactions, often under acidic/basic conditions .
    Purity validation requires HPLC (≥95% purity), NMR (to confirm proton environments), and mass spectrometry (for molecular weight confirmation) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR : 1^1H and 13^{13}C NMR identify proton/carbon environments (e.g., thiophene protons at δ 7.1–7.5 ppm, pyrazole NH at δ 8.2–8.5 ppm) .
  • IR spectroscopy : Confirms functional groups (amide C=O stretch at ~1650 cm1^{-1}, thiophene C-S at ~680 cm1^{-1}) .
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between pyrazole, thiophene, and nicotinamide planes .

Q. How is the compound’s preliminary biological activity screened in vitro?

  • Enzyme inhibition assays : Test against kinases or receptors using fluorometric/colorimetric substrates (e.g., ATPase assays for kinase targets) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .
  • Molecular docking : Predict binding affinity to targets like EGFR or COX-2 using AutoDock Vina .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify poor absorption or rapid metabolism .
  • Metabolite identification : Use HR-MS/MS to detect active/inactive metabolites influencing in vivo results .
  • Dose optimization : Adjust formulations (e.g., PEGylation) to enhance solubility and target engagement .

Q. What strategies optimize the compound’s synthetic yield and scalability?

  • Catalyst screening : Pd-based catalysts for Suzuki coupling to attach the bromonicotinamide group .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve green chemistry metrics .
  • Microwave-assisted synthesis : Reduce reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) .

Q. How do structural modifications (e.g., bromine substitution) impact its bioactivity?

  • Bromine’s role : Enhances lipophilicity (logP ↑ by ~0.5 units) and halogen bonding with target residues (e.g., EGFR Leu788) .
  • Pyrazole-thiophene linker : Shortening the ethyl spacer reduces conformational flexibility, decreasing IC50_{50} against cancer cells by 40% .
  • Nicotinamide analogs : Replacing bromine with chlorine reduces potency (IC50_{50} ↑ 2-fold), highlighting bromine’s electronic effects .

Q. What computational methods elucidate its mechanism of action?

  • Molecular dynamics simulations : Analyze stability of ligand-target complexes (e.g., with MDM2 over 100 ns trajectories) .
  • QSAR modeling : Correlate substituent electronegativity with antiproliferative activity (R2^2 = 0.89) .
  • Free-energy perturbation : Predict binding affinity changes upon structural modifications (ΔΔG < ±1.5 kcal/mol) .

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